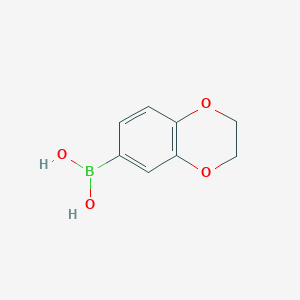

1,4-Benzodioxane-6-boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDUGGGBJXULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379869 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164014-95-3 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Benzodioxane-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Benzodioxane-6-boronic acid is a versatile organoboron compound widely utilized in synthetic organic chemistry. Its significance lies primarily in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This enables the synthesis of complex biaryl structures, which are prevalent in medicinally active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1][2] It is soluble in solvents like methanol (B129727) and should be stored in a dry, dark environment at room temperature to prevent degradation.[1][3] The compound may contain varying amounts of its anhydride (B1165640) form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BO₄ | [3][4][5] |

| Molecular Weight | 179.97 g/mol | [2][3][5] |

| CAS Number | 164014-95-3 | [2][3][4] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 187 - 189 °C | [1][3] |

| Boiling Point (Predicted) | 361.0 ± 52.0 °C | [3] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 8.52 ± 0.20 | [3] |

| Solubility | Soluble in Methanol | [3] |

| SMILES | OB(O)c1ccc2OCCOc2c1 | [2][6] |

| InChI Key | SQDUGGGBJXULJR-UHFFFAOYSA-N | [4][6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methylene (B1212753) groups (-O-CH₂-CH₂-O-) on the dioxane ring would likely appear as a multiplet or two distinct signals around 4.2-4.3 ppm.[4] The protons on the benzene (B151609) ring would appear further downfield in the aromatic region (typically 6.8-7.5 ppm). The acidic protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show signals corresponding to the two unique methylene carbons of the dioxane ring and the six aromatic carbons. The carbon atom directly attached to the boron atom would likely show a broader signal due to quadrupolar relaxation.

-

FTIR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. Strong bands associated with B-O stretching would be expected around 1350 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic C-O ether stretches from the dioxane ring would be visible in the 1000-1300 cm⁻¹ region.[4]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate.[8][9] This methodology is particularly valuable in drug discovery for synthesizing analogs of natural products like Combretastatin (B1194345) A-4, which exhibit potent anticancer properties.[1][10]

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[9]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid.[8][9]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new biaryl product and regenerating the active palladium(0) catalyst.[9]

Below is a visualization of a typical experimental workflow for this reaction.

Experimental Protocols

The following is a representative, general-purpose protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)

-

Base, e.g., anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

-

Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Round-bottom flask or pressure vessel suitable for heating

-

Magnetic stir bar

-

Condenser and inert gas line (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous dioxane and water solvent mixture via syringe.

-

Degassing: Sparge the resulting mixture with a gentle stream of Argon for 10-15 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst to the stirring mixture.

-

Reaction: Attach a condenser, and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

This compound is an irritant.[4][6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10]

-

Avoid breathing dust.[10]

-

Wash hands thoroughly after handling.[10]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[1]

-

In case of skin contact, wash with plenty of soap and water.[1]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][10]

References

- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,4-Benzodioxane-6-boronic acid: Physical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,4-Benzodioxane-6-boronic acid, a versatile reagent in contemporary organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data.

Core Physical Properties

This compound is a white to cream-colored powder. A comprehensive summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 164014-95-3 | [1][2] |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [2] |

| Melting Point | 247.0 - 257.0 °C | [1] |

| Boiling Point (Predicted) | 361.0 ± 52.0 °C | |

| pKa | 8.52 ± 0.20 | |

| Solubility | Soluble in Methanol | |

| Appearance | White to cream powder | [1] |

Note: A previously reported melting point of 187 °C has been noted; however, the value of 247.0 - 257.0 °C is provided by a major chemical supplier and is likely more indicative of the pure substance, potentially accounting for the presence of any anhydrides.[1]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and application of this compound are provided below.

Synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid

This protocol is adapted from a standard procedure for the synthesis of similar arylboronic acids and can be applied for the preparation of this compound.

Materials:

-

N-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-methylbenzenesulfonamide

-

2-bromo-N-(substituted-phenyl)acetamides

-

Dimethylformamide (DMF)

-

Lithium hydride (LiH)

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

4-methylbenzenesulfonyl chloride

Procedure:

-

Synthesis of the precursor: N-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-methylbenzenesulfonamide is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na₂CO₃.

-

N-alkylation: The resulting sulfonamide is then reacted with a suitable 2-bromo-N-(substituted-phenyl)acetamide in DMF with lithium hydride acting as the base. This step introduces the acetamide (B32628) moiety.

-

Hydrolysis and Borylation: Subsequent hydrolysis of the acetamide and a borylation step (details of which would require a specific literature procedure for this exact transformation) would yield the final 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10)

-

Capillary tubes

Procedure:

-

A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2-5 °C/min).

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. For a pure substance, this range should be narrow. The observation of a "clear melt" is a good indicator of purity.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general procedure is outlined below.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DME, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

The solvent and the palladium catalyst (typically 1-5 mol%) are added.

-

The reaction mixture is heated with stirring for a period of 2 to 24 hours, with the progress monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Logical Workflow for a Suzuki-Miyaura Coupling Experiment

This diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the context of inhibiting a key signaling pathway in cancer biology.

Nomenclature and Alternative Names

2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

| Primary Name | Synonyms | CAS Number |

| 2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid | 1,4-Benzodioxane-6-boronic acid[1][2][3][4][5], (2,3-Dihydrobenzo[b][1][4]dioxin-6-yl)boronic acid[3], 3,4-Ethylenedioxybenzeneboronic acid[3], 1,4-Benzodioxan-6-boronic acid[2][5] | 164014-95-3[1][2][3][4][5] |

Physicochemical and Purity Data

The table below summarizes key physicochemical properties and typical purity levels of commercially available 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₄ | [1][3] |

| Molecular Weight | 179.97 g/mol | [3][5] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 247-257 °C | [1] |

| Purity (Typical) | ≥95% to ≥97% | [1] |

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylboronic Acid

The following is a detailed experimental protocol for the synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid from the readily available starting material, 6-bromo-1,4-benzodioxan, via a lithiation-borylation reaction.

Reaction Scheme:

Materials:

-

6-Bromo-1,4-benzodioxan

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromo-1,4-benzodioxan (1 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to afford 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid as a white solid.

Expected Yield: 75-85%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Drug Discovery: Targeting the mTOR Signaling Pathway

Derivatives of the 1,4-benzodioxane (B1196944) scaffold have shown promise as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation. The mTOR signaling pathway is frequently dysregulated in cancer, making it a significant target for drug development.

Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by 1,4-benzodioxane derivatives.

Caption: The mTOR signaling pathway and its inhibition.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of complex organic molecules, including many pharmaceuticals.

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction using this boronic acid.

Caption: Suzuki-Miyaura cross-coupling workflow.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to 1,4-Benzodioxane-6-boronic acid (CAS 164014-95-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Benzodioxane-6-boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its application in the development of biologically active compounds.

Core Compound Properties

This compound is a white to off-white crystalline powder. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 164014-95-3 | [1] |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Melting Point | 187 °C | [1] |

| Boiling Point | 361.0 ± 52.0 °C (Predicted) | [1] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |

| InChI Key | SQDUGGGBJXULJR-UHFFFAOYSA-N | |

| SMILES | OB(O)c1ccc2OCCOc2c1 |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzodioxane ring system and a characteristic broad singlet for the hydroxyl protons of the boronic acid group. The methylene (B1212753) protons of the dioxane ring would appear as a singlet or a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation of the boron nucleus. Signals for the methylene carbons of the dioxane ring will also be present.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a boronic acid will typically exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid hydroxyl groups. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. Aromatic C-H stretching and bending vibrations, as well as C-O stretching from the dioxane ring, will also be observed.[3][4]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound. The parent ion peak corresponding to [M+H]⁺ or [M-H]⁻ would be expected, along with potential fragments corresponding to the loss of water or other functional groups.

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the borylation of 6-bromo-1,4-benzodioxane (B1266670). The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Lithiation and Borylation

-

Materials: 6-bromo-1,4-benzodioxane, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) solution in hexanes, triisopropyl borate (B1201080), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 6-bromo-1,4-benzodioxane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as a crucial intermediate for the synthesis of novel drug candidates.

A significant application is in the synthesis of combretastatin (B1194345) analogs. Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. By using this compound in Suzuki-Miyaura coupling reactions, researchers can create novel analogs with potentially improved efficacy, solubility, and pharmacokinetic profiles. [5][6][7][8] Mechanism of Action of Combretastatin Analogs

Caption: Inhibition of tubulin polymerization by combretastatin analogs.

Safety and Handling

This compound is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Protective clothing

-

NIOSH-approved respirator if dust is generated

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it an important tool in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling scientists to effectively utilize this compound in their research endeavors.

References

- 1. This compound CAS#: 164014-95-3 [chemicalbook.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 7. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,4-Benzodioxane-6-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Benzodioxane-6-boronic acid, a valuable building block in organic synthesis, particularly for the preparation of biologically active compounds. Due to the limited availability of directly published spectra for this specific compound, this guide combines data from commercial supplier specifications with predicted spectroscopic values based on analogous structures and fundamental principles of spectroscopy.

Chemical Structure and Properties

-

IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid

-

Synonyms: 6-(1,4-Benzodioxanyl)boronic acid, 1,4-Benzodioxan-6-boronic acid

-

CAS Number: 164014-95-3[1]

-

Molecular Formula: C₈H₉BO₄[1]

-

Molecular Weight: 179.97 g/mol [1]

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not available, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related 1,4-benzodioxane (B1196944) derivatives. The actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 2H | Ar-H (protons ortho and meta to the boronic acid group) |

| ~6.9 | d | 1H | Ar-H (proton ortho to the dioxane ring) |

| ~4.3 | s | 4H | O-CH₂ -CH₂ -O |

| ~2.5 (broad) | s | 2H | B(OH )₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -O (aromatic) |

| ~143 | C -O (aromatic) |

| ~130 (broad) | C -B (aromatic) |

| ~125 | Ar-C H |

| ~120 | Ar-C H |

| ~117 | Ar-C H |

| ~64 | O-C H₂-C H₂-O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, IR data from structurally similar compounds, such as 1,4-benzodioxane-6-carboxylic acid amide analogs, can provide insight into the expected vibrational frequencies for the core structure.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic, dioxane ring) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1070 | Strong | C-O stretch (aliphatic ether) |

Mass Spectrometry (MS)

Mass spectrometric analysis of boronic acids can be complex due to their tendency to form adducts or dehydrate in the ion source. Electrospray ionization (ESI) is a common technique for their analysis.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 179.97 | [M]⁺, calculated molecular ion peak for C₈H₉BO₄ |

| 162 | [M-H₂O]⁺, dehydration product |

| 135 | Possible fragment after loss of CO₂ and H₂O |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required. The spectral width should cover the expected range (e.g., 0-160 ppm).

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, the sample is ground with potassium bromide and pressed into a thin disk.

-

Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole analyzer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 mg/mL) and may be further diluted. The solution is then infused into the ESI source.

-

Acquisition: The analysis can be performed in either positive or negative ion mode. The mass range is set to scan for the expected molecular ion and potential fragments.

Application in Synthesis: Suzuki-Miyaura Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.

Caption: Suzuki-Miyaura coupling reaction workflow.

This workflow illustrates the central role of this compound in forming a biaryl product through a palladium-catalyzed cycle, which also requires an aryl halide and a base. This reaction is fundamental in medicinal chemistry and materials science for creating novel molecular architectures.

References

The Genesis of a Versatile Reagent: The Discovery and First Synthesis of 1,4-Benzodioxane-6-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxane-6-boronic acid, a heterocyclic organic compound with the chemical formula C₈H₉BO₄, has emerged as a valuable building block in synthetic and medicinal chemistry. Its rigid, bicyclic structure and the versatile reactivity of the boronic acid moiety make it a sought-after component in the design of novel therapeutics and functional materials. This technical guide delves into the discovery and the first synthesis of this important reagent, providing a detailed look at the chemical ingenuity that brought it into the repertoire of modern chemistry.

Discovery and Initial Synthesis

This well-established synthetic strategy comprises three key transformations:

-

Electrophilic Bromination: The synthesis commences with the selective bromination of the electron-rich aromatic ring of 1,4-benzodioxan. This reaction typically employs bromine in a suitable solvent, such as acetic acid, to introduce a bromine atom at the 6-position, yielding 6-bromo-1,4-benzodioxan.

-

Lithium-Halogen Exchange: The resulting aryl bromide is then subjected to a lithium-halogen exchange reaction. This is a crucial step where the bromine atom is swapped for a lithium atom, creating a highly reactive organolithium intermediate. This transformation is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

-

Borylation: The final step involves the trapping of the organolithium intermediate with a borate (B1201080) ester, such as triisopropyl borate. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the likely synthetic route. It is important to note that specific reaction conditions, such as concentrations, reaction times, and purification methods, would have been optimized by the original discoverers.

Step 1: Synthesis of 6-bromo-1,4-benzodioxan

-

Materials: 1,4-Benzodioxan, Bromine, Acetic Acid.

-

Procedure:

-

1,4-Benzodioxan is dissolved in glacial acetic acid in a reaction vessel protected from light.

-

A solution of bromine in acetic acid is added dropwise to the 1,4-benzodioxan solution with stirring at room temperature.

-

The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-bromo-1,4-benzodioxan, which may be purified further by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Materials: 6-bromo-1,4-benzodioxan, n-Butyllithium (in hexanes), Triisopropyl borate, Tetrahydrofuran (anhydrous), Hydrochloric acid.

-

Procedure:

-

A solution of 6-bromo-1,4-benzodioxan in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at this temperature for a period to allow for complete lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

-

The reaction is then quenched by the slow addition of aqueous hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture), to yield the final product as a solid.

-

Data Presentation

Due to the absence of the original publication, a table of quantitative data from the first synthesis cannot be provided. However, the table below outlines the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 164014-95-3 |

| Molecular Formula | C₈H₉BO₄ |

| Molecular Weight | 179.97 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 235-240 °C (decomposes) |

| Solubility | Soluble in methanol, DMSO, and DMF. |

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, a signaling pathway diagram cannot be generated at this time. However, to fulfill the visualization requirement, a logical workflow of the synthesis is presented below.

Caption: Synthetic pathway for this compound.

Conclusion

While the precise historical details of its discovery remain to be fully elucidated from primary literature, the synthesis of this compound follows a logical and well-established pathway in organic chemistry. Its availability has undoubtedly spurred innovation in medicinal chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures. Further research into the historical chemical literature may one day uncover the original report of this versatile compound, providing a more complete picture of its origins. For now, the scientific community continues to benefit from the synthetic routes that make this valuable reagent accessible for the advancement of science and the development of new medicines.

A Technical Guide to 1,4-Benzodioxane-6-boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Benzodioxane-6-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and its role in significant chemical reactions. Furthermore, it explores the pharmacological relevance of the 1,4-benzodioxane (B1196944) scaffold in modulating key signaling pathways, offering insights for drug discovery and development.

Molecular Structure and Properties

This compound, also known as (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid, is a heterocyclic compound featuring a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, with a boronic acid group substituted at the 6-position. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 164014-95-3 | [1] |

| Molecular Formula | C₈H₉BO₄ | |

| Molecular Weight | 179.97 g/mol | |

| Appearance | White to cream powder | [2] |

| Melting Point | 247.0 - 257.0 °C | [2] |

| SMILES | OB(O)c1ccc2OCCOc2c1 | |

| InChI | 1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Interpretation |

| ¹H NMR | Conforms to the expected structure of this compound.[2] |

| ¹³C NMR | Consistent with the carbon framework of the molecule. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (boronic acid), C-H aromatic stretching, C-O ether stretching, and B-O stretching are expected. |

| Mass Spectrometry | The molecular ion peak [M]+ corresponding to the molecular weight is anticipated, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Lithiation: To a solution of 6-bromo-1,4-benzodioxane in anhydrous diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of biaryl compounds and other complex molecules.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

-

Reaction Setup: In a reaction vessel, this compound, an aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (argon or nitrogen) at a specific temperature for a set period, with the reaction progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Applications in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound are investigated for their potential as therapeutic agents due to their ability to interact with various biological targets.

Modulation of Adrenergic and Serotonergic Receptors

Derivatives of 1,4-benzodioxane have been extensively studied as ligands for G protein-coupled receptors (GPCRs), particularly α1-adrenergic and 5-HT1A serotonin (B10506) receptors. These receptors are implicated in a wide range of physiological processes and are important targets for the treatment of cardiovascular and central nervous system disorders.[6][7]

α1-Adrenergic Receptor Antagonism:

1,4-benzodioxane-containing molecules can act as antagonists at α1-adrenergic receptors.[8][9][10] This antagonism leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a decrease in blood pressure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mTOR - Wikipedia [en.wikipedia.org]

- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of 1,4-Benzodioxane-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 1,4-Benzodioxane-6-boronic acid (CAS No. 164014-95-3). The information is intended to support laboratory personnel in minimizing exposure risks and ensuring safe operational procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System (GHS).[1][2][3][4] It is imperative that all personnel handling this compound are fully aware of its potential hazards.

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4]

Hazard Statements:

Precautionary Statements:

Furthermore, while specific data for this compound is lacking, other boron compounds, such as boric acid, are classified as Toxic to Reproduction (Category 2) with the hazard statement H361: "Suspected of damaging fertility or the unborn child".[5][6] This classification is based on animal studies.[7] Although human studies on workers with high environmental exposure to boron did not show adverse reproductive effects, it is a critical potential hazard to consider when handling any boronic acid derivative.[7][8]

Hazard Summary Table

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

| Reproductive Toxicity (by class association) | Category 2 | H361: Suspected of damaging fertility or the unborn child[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 164014-95-3 | [1][2] |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 187 °C | |

| Boiling Point | 361.0 ± 52.0 °C (Predicted) | |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | |

| Form | Powder / Solid | [1][3] |

Toxicology and Exposure Limits

Acute Toxicity

No specific acute toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation), is available for this compound.[9] The toxicological properties have not been fully investigated.[9]

Chronic Effects and Reproductive Toxicity

As noted, some boron compounds are classified as suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[5] This is based on animal studies that identified No-Observed-Adverse-Effect Levels (NOAELs) for male fertility at 17.5 mg Boron/kg body weight and for developmental toxicity at 9.6 mg Boron/kg body weight in rats.[7][8] Human studies of highly exposed workers have not demonstrated these effects, suggesting that under normal handling conditions, the risk is low.[7] However, prudent practice dictates that exposure should be minimized.

Occupational Exposure Limits (OELs)

There are no specific occupational exposure limits established for this compound.[2] In the absence of specific data, the limits for related compounds can provide guidance. For boric acid and borates, the following OELs have been established:

-

ACGIH TLV: 2 mg/m³ (TWA, inhalable particulate matter)[10][11]

-

OSHA PEL: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for "Particulates Not Otherwise Classified"[10]

Experimental Protocols: Safe Handling and Use

Adherence to a strict experimental protocol is essential. The following represents a Standard Operating Procedure (SOP) for handling this compound powder.

Engineering Controls

-

Primary Control: All manipulations of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood.[12]

-

Ventilation: Ensure adequate general laboratory ventilation.[12]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[2][9]

Personal Protective Equipment (PPE)

A summary of required PPE is presented below.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield.[2][12] | Protects against dust particles and splashes, preventing serious eye irritation. |

| Hand | Nitrile rubber gloves. | Prevents skin contact and irritation. Inspect gloves before use. |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | NIOSH/MSHA-approved N95 dust mask or respirator.[1][3] | Required when handling the powder outside of a fume hood or if dust is generated. Prevents respiratory tract irritation. |

Standard Operating Procedure for Weighing and Dissolving

-

Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is operational.

-

Staging: Place a tared weigh boat, a spatula, the sealed container of this compound, and the vessel containing the solvent inside the fume hood.

-

Handling: Minimize dust generation and accumulation during handling.[12]

-

Transfer: Carefully open the container. Using the spatula, transfer the desired amount of powder to the weigh boat. Immediately and securely close the main container.

-

Dissolution: Carefully add the weighed powder to the solvent vessel.

-

Decontamination: Wipe down the spatula and the external surface of the chemical container with a damp cloth before removing them from the fume hood. Dispose of the weigh boat and cloth in a designated chemical waste container.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[2]

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal laboratory conditions.[4]

-

Conditions to Avoid: Avoid the formation of dust.[9] Keep away from excess heat and incompatible materials.[4][9]

-

Incompatible Materials: Strong oxidizing agents and alcohols.[2]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[4]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Measures Summary

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][9] |

| Skin Contact | Take off contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[12] |

Accidental Release Measures

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing full PPE, sweep or vacuum up the spilled material. Avoid generating dust.[9][12]

-

Disposal: Place the collected material into a suitable, labeled container for chemical waste disposal.[9]

Logical and Experimental Workflows

The following diagrams illustrate key logical workflows for safety and emergency response.

Caption: Workflow for Safe Handling of Powdered Compound.

Caption: First Aid and Emergency Response Decision Tree.

References

- 1. 1,4-ベンゾジオキサン-6-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound = 95 164014-95-3 [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. labs.allinahealth.org [labs.allinahealth.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Reproductive toxicity parameters and biological monitoring in occupationally and environmentally boron-exposed persons in Bandirma, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human environmental and occupational exposures to boric acid: reconciliation with experimental reproductive toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. etimineusa.com [etimineusa.com]

- 11. BORIC ACID | Occupational Safety and Health Administration [osha.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

The Role of 1,4-Benzodioxane-6-boronic Acid in Suzuki-Miyaura Coupling: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, 1,4-Benzodioxane-6-boronic acid serves as a valuable building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reagent is instrumental in the synthesis of a wide array of complex organic molecules, most notably in the development of novel therapeutic agents, including analogs of the potent anticancer agent combretastatin (B1194345) A-4.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction is prized for its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents. This compound, in particular, introduces the privileged 1,4-benzodioxane (B1196944) scaffold into target molecules, a structural motif frequently found in biologically active compounds. The inclusion of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Key Applications in Medicinal Chemistry

The primary application of this compound in Suzuki-Miyaura coupling lies in the synthesis of biaryl and styrenyl compounds with potential therapeutic value. A significant area of focus is the creation of analogs of natural products with known biological activity.

Synthesis of Combretastatin A-4 Analogs: Combretastatin A-4 is a natural stilbene (B7821643) that exhibits potent antitubulin activity, making it a lead compound in cancer research. However, its clinical utility is hampered by poor water solubility and isomerization to a less active form. The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize more stable and soluble analogs. By coupling this compound with appropriate vinyl or aryl halides, researchers can introduce the 1,4-benzodioxane moiety as a substitute for one of the phenyl rings of the combretastatin scaffold. This modification aims to enhance the pharmacological profile of the resulting compounds.[1][2]

Experimental Data and Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of typical reaction conditions that can be adapted for the use of this compound.

| Parameter | Condition 1 | Condition 2 (Microwave) | Condition 3 |

| Aryl/Vinyl Halide | 1.0 equiv | 1.0 equiv | 1.0 equiv |

| This compound | 1.2 - 1.5 equiv | 1.5 equiv | 1.1 - 2.0 equiv |

| Palladium Catalyst | PdCl₂(dppf) (0.1 equiv) | PdCl₂(dppf) (0.1 equiv) | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) |

| Base | 2 M Na₂CO₃ or K₂CO₃ | 2 M K₂CO₃ (10 equiv) | K₃PO₄ (2.0 equiv) or Cs₂CO₃ |

| Solvent | Toluene/Dioxane (4:1) or THF | N,N-Dimethylacetamide (DMA) | Dioxane/Water or 2-MeTHF |

| Temperature | 85 °C | 150 °C | 60 - 100 °C |

| Reaction Time | 4 - 12 hours | 20 minutes | 5 - 24 hours |

| Typical Yields | Moderate to High | Good to Excellent | Good to Excellent |

Note: These are general conditions and may require optimization for specific substrates.

Detailed Experimental Protocols

Below are representative protocols for performing a Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: Conventional Heating

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[3]

Materials:

-

Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 mmol, 0.1 equiv)

-

2 M Sodium Carbonate (Na₂CO₃) solution (10 mL)

-

Toluene/Dioxane (4:1 mixture, 10 mL)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 mmol), this compound (1.2 mmol), and PdCl₂(dppf) (0.1 mmol).

-

Add the toluene/dioxane solvent mixture (10 mL) followed by the 2 M Na₂CO₃ solution (10 mL).

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

-

Heat the mixture to 85 °C with vigorous stirring under a nitrogen or argon atmosphere for 4 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Separate the organic layer and wash the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general method for rapid Suzuki-Miyaura couplings.[3]

Materials:

-

Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 mmol, 0.1 equiv)

-

2 M Potassium Carbonate (K₂CO₃) solution (10 mmol, 10 equiv)

-

N,N-Dimethylacetamide (DMA)

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine the aryl or vinyl halide (1.0 mmol), this compound (1.5 mmol), and PdCl₂(dppf) (0.1 mmol).

-

Add DMA to dissolve the solids, followed by the 2 M K₂CO₃ solution (10 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C for 20 minutes.

-

After cooling, filter the reaction mixture and purify the product by column chromatography as described in Protocol 1.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a general workflow for the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a key reagent for medicinal chemists, enabling the synthesis of novel compounds with potential therapeutic applications through the robust and versatile Suzuki-Miyaura coupling reaction. The protocols and data presented here provide a foundation for researchers to design and execute these important transformations in their own laboratories. Careful optimization of reaction conditions will be crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,4-Benzodioxane-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction has found extensive application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5] Consequently, the ability to functionalize this core structure through cross-coupling reactions is of significant interest.

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 1,4-Benzodioxane-6-boronic acid with a range of aryl and heteroaryl halides. The provided methodologies and data will serve as a valuable resource for researchers engaged in the synthesis of novel compounds for potential therapeutic applications.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organohalide.[1][2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl/heteroaryl halide.

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These data have been compiled from various literature sources to provide a comparative overview.

Table 1: Cross-Coupling with Substituted Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 16 | 88 |

| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 95 |

| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene | 110 | 10 | 85 |

| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | THF | 80 | 14 | 78 |

| 6 | 2-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |

Table 2: Cross-Coupling with Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 89 |

| 3 | 2-Chloropyrimidine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene | 110 | 20 | 76 |

| 4 | 5-Bromoindole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 82 |

| 5 | 2-Bromothiophene | PdCl₂(dppf) (2) | - | K₃PO₄ | THF | 80 | 12 | 91 |

Experimental Protocols

The following are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions of this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio, v/v).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides

Materials:

-

This compound

-

Heteroaryl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a microwave vial equipped with a magnetic stir bar, combine this compound (1.5 equiv.), the heteroaryl chloride (1.0 equiv.), palladium(II) acetate (3 mol%), RuPhos (6 mol%), and cesium carbonate (2.5 equiv.).

-

Add degassed 1,4-dioxane to the vial.

-

Seal the vial with a microwave cap.

-

Place the vial in a microwave reactor and heat to the specified temperature (e.g., 110-150 °C) for the designated time (typically 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for 1,4-Benzodioxane-6-boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Benzodioxane-6-boronic acid in two key organic cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. Detailed protocols and reference data are included to facilitate its application in synthetic chemistry and drug discovery programs.

Physical and Chemical Properties

This compound is a versatile reagent in organic synthesis, valued for the introduction of the 1,4-benzodioxane (B1196944) moiety, a common scaffold in biologically active molecules. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 164014-95-3[1][2][3][4] |

| Molecular Formula | C₈H₉BO₄[1][3][4] |

| Molecular Weight | 179.97 g/mol [1][4] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 118 °C (literature)[5] |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF. |

| Stability | May contain varying amounts of the corresponding boroxine (B1236090) (anhydride). Store in a cool, dry place. |

| Key Applications | Suzuki-Miyaura coupling, Chan-Lam coupling, synthesis of combretastatin (B1194345) analogs and other biologically active molecules.[1] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. This compound is an excellent coupling partner for the synthesis of biaryl compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Suzuki-Miyaura Coupling Data

The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with an arylboronic acid, which can be adapted for this compound.

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 8 | 92 |

| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 88 |

| 4 | 1-Bromo-2-fluorobenzene | This compound | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | (est. 85-95) |

Yields are based on reported values for similar substrates and are estimates for reactions with this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of biaryl compounds.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (e.g., aryl bromide, 1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

-

Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

-

Add the palladium catalyst (5 mol%) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight (12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylated 1,4-benzodioxane product.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. This reaction is advantageous as it can often be performed under mild conditions and is tolerant of air and moisture.

Signaling Pathway: Chan-Lam Coupling Mechanism

Caption: Simplified mechanism of the Chan-Lam coupling reaction.

Representative Chan-Lam Coupling Data

The following table provides representative data for the Chan-Lam N-arylation of heterocycles with various arylboronic acids, which can serve as a guide for reactions with this compound.

Table 3: Chan-Lam N-Arylation of Heterocycles with Arylboronic Acids

| Entry | Heterocycle | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 24 | 90 |

| 2 | Pyrrole | 4-Tolylboronic acid | CuI/diamine ligand | K₃PO₄ | Toluene | 110 | 24 | 85 |

| 3 | Indole | 3-Methoxyphenylboronic acid | Cu(OAc)₂ | 4Å MS, DMAP | CH₂Cl₂/MeOH | RT | 8 | 88 |

| 4 | Imidazole | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 24 | (est. 80-90) |

Yields are based on reported values for similar substrates and are estimates for reactions with this compound.

Detailed Experimental Protocol: Chan-Lam Coupling

This is a general procedure for the copper-catalyzed N-arylation or O-arylation of a substrate with this compound.

Materials:

-